Scientific Field: Medicinal Chemistry
Summary of the Application: This compound is used in the development of anti-tubercular drugs.
Methods of Application or Experimental Procedures: The compound was synthesized using a series of reactions. Initially, 2,4-diamino-6-chloropyrimidine was generated from a starting material by treatment with phosphorus oxychloride.
Results or Outcomes: Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells.
Scientific Field: Organic Chemistry
Summary of the Application: This compound is used in the synthesis of new pyrimidine derivatives using organolithium reagents.
Methods of Application or Experimental Procedures: The reaction occurs via a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent to give 2,4-dichloro-6-phenylpyrimidine in 71% yield.
Scientific Field: Food Chemistry
Summary of the Application: This compound is used in the detection of melamine in dog food. Melamine is a nitrogen-rich compound that can falsely elevate protein levels in food products, and its presence in pet food has been linked to pet illnesses and deaths.
Methods of Application or Experimental Procedures: The compound is used as a standard in gas chromatography-mass spectrometry (GC-MS) analysis to detect and quantify melamine in dog food.
Results or Outcomes: The use of this compound in GC-MS analysis allows for accurate detection and quantification of melamine in dog food, helping to ensure the safety and quality of pet food products.
Summary of the Application: This compound is used in the synthesis of 4,6-disubstituted pyrimidines.
Methods of Application or Experimental Procedures: The reaction occurs via a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent to give 2,4-dichloro-6-phenylpyrimidine in 71% yield.
Summary of the Application: This compound is used in the synthesis of new pyrimidine derivatives using organolithium reagents.
2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine class of organic compounds. It features a pyrimidine ring substituted with two amino groups at positions 2 and 4, a chlorine atom at position 6, and a cyano group at position 5. This unique arrangement of functional groups imparts significant chemical reactivity and biological activity to the compound.
For example, treatment with phosphorus oxychloride leads to the formation of 2,4-diamino-6-chloropyrimidine from its hydroxylated precursor .
2,4-Diamino-6-chloropyrimidine-5-carbonitrile exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. The presence of amino and cyano groups contributes to its bioactivity by enhancing interactions with biological targets such as enzymes and receptors.
The synthesis of 2,4-diamino-6-chloropyrimidine-5-carbonitrile generally involves several steps:
Alternative methods include using different starting materials and reaction conditions to optimize yield and purity .
The compound finds applications in various fields:
Interaction studies have highlighted the compound's ability to bind with specific biological targets, such as enzymes involved in bacterial metabolism. These interactions are primarily driven by hydrogen bonding and electrostatic forces due to the presence of amino and cyano groups. Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as an antimicrobial agent.
Several compounds share structural similarities with 2,4-diamino-6-chloropyrimidine-5-carbonitrile. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Diaminopyrimidine | Two amino groups on pyrimidine | Lacks chlorine and cyano groups |
| 6-Chloropyrimidine | Chlorine at position 6 | No amino groups; less bioactive |
| 5-Cyano-2-amino-4-pyrimidinamine | Cyano group at position 5 | Contains only one amino group |
| 2-Amino-4-chloro-5-cyanopyrimidine | Similar substitution pattern | Different positioning of functional groups |
Each of these compounds exhibits unique properties that differentiate them from 2,4-diamino-6-chloropyrimidine-5-carbonitrile, particularly in terms of their biological activity and reactivity profiles.
The structure comprises a pyrimidine ring with electron-withdrawing chlorine and carbonitrile groups, flanked by electron-donating amino groups. This combination enhances reactivity in nucleophilic substitution and cross-coupling reactions.
2,4-Diamino-6-chloropyrimidine-5-carbonitrile represents a substituted pyrimidine derivative characterized by a six-membered heterocyclic aromatic ring system containing nitrogen atoms at positions 1 and 3 [10] [46]. The compound possesses the molecular formula C₅H₄ClN₅ with a molecular weight of 169.57 grams per mole [10] [3]. This chemical entity is officially registered under the Chemical Abstracts Service (CAS) registry number 900456-21-5 and carries the PubChem Compound Identifier (CID) 86708021 [10] [5].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as 2,4-diamino-6-chloropyrimidine-5-carbonitrile, reflecting its systematic structural characteristics [10] [3]. Alternative nomenclature includes the designation 5-Pyrimidinecarbonitrile, 2,4-diamino-6-chloro-, which emphasizes the carbonitrile functional group attachment to the pyrimidine ring system [5] [10].
The compound's molecular structure can be precisely described through several standardized chemical notation systems. The International Chemical Identifier (InChI) provides a unique textual representation: InChI=1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11) [10] [41]. The corresponding InChI Key, GHPANXXDQMHDBH-UHFFFAOYSA-N, serves as a fixed-length condensed digital representation enabling rapid database searches [10] [3].
The Simplified Molecular Input Line Entry System (SMILES) notation N#CC1=C(Cl)N=C(N)N=C1N provides a linear ASCII string representation of the molecular structure [3] [41]. The canonical SMILES representation NC1N=C(N)C(C#N)=C(Cl)N=1 offers an alternative standardized format that ensures consistent structural representation across different chemical databases [3] [42].
The fundamental structural framework of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile centers on the pyrimidine ring, a six-membered aromatic heterocycle classified as a diazine derivative [12] [25]. Pyrimidines are characterized by nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring, distinguishing them from other diazine isomers such as pyrazine and pyridazine [12] [26]. The aromatic nature of the pyrimidine ring system derives from its adherence to Hückel's rule, possessing six π electrons distributed across the conjugated ring system [33] [12].
The compound exhibits planar molecular geometry consistent with aromatic heterocyclic systems, where all ring atoms adopt sp² hybridization [33] [15]. The two nitrogen atoms within the pyrimidine ring each contribute one electron to the aromatic π system while maintaining lone pairs in sp² orbitals positioned in the plane of the ring [33] [21]. This electronic arrangement ensures the maintenance of aromaticity while providing sites for potential hydrogen bonding interactions.
2,4-Diamino-6-chloropyrimidine-5-carbonitrile incorporates three distinct substituent groups attached to the pyrimidine core structure. Two primary amino groups (-NH₂) occupy the 2 and 4 positions of the pyrimidine ring, contributing significantly to the compound's hydrogen bonding capacity [3] [10]. These amino substituents represent electron-donating groups that influence the electronic properties of the aromatic system through resonance effects.
A chlorine atom substitutes at the 6-position, introducing an electron-withdrawing halogen substituent that affects the electron density distribution within the ring system [3] [35]. The presence of the chloro substituent influences the compound's reactivity patterns and spectroscopic properties, as demonstrated in comparative studies of halogenated pyrimidine derivatives [34] [35].
The carbonitrile functional group (-C≡N) attached at the 5-position represents a strongly electron-withdrawing substituent characterized by a carbon-nitrogen triple bond [16] [3]. This nitrile group significantly influences the compound's electronic properties and serves as a potential site for further chemical transformations.
| Property | Value | Reference |
|---|---|---|
| Basic Identifiers | ||
| Chemical Name | 2,4-Diamino-6-chloropyrimidine-5-carbonitrile | [10] |
| IUPAC Name | 2,4-diamino-6-chloropyrimidine-5-carbonitrile | [10] |
| Molecular Formula | C₅H₄ClN₅ | [10] [3] |
| Molecular Weight | 169.57 g/mol | [10] [3] |
| CAS Registry Number | 900456-21-5 | [10] [5] |
| PubChem CID | 86708021 | [10] |
| MDL Number | MFCD07761792 | [5] [10] |
| Structural Descriptors | ||
| InChI | InChI=1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11) | [10] [41] |
| InChI Key | GHPANXXDQMHDBH-UHFFFAOYSA-N | [10] [3] |
| SMILES Notation | N#CC1=C(Cl)N=C(N)N=C1N | [3] [41] |
| Canonical SMILES | NC1N=C(N)C(C#N)=C(Cl)N=1 | [3] [42] |
| Physical Properties | ||
| Exact Mass | 169.0155228 Da | [10] |
| Monoisotopic Mass | 169.0155228 Da | [10] |
| Heavy Atom Count | 11 | [10] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 5 | [10] |
| Rotatable Bond Count | 0 | [10] |
| Topological Polar Surface Area | 102 Ų | [10] |
| XLogP3-AA | 0.7 | [10] |
| Formal Charge | 0 | [10] |
| Complexity | 187 | [10] |
2,4-Diamino-6-chloropyrimidine-5-carbonitrile belongs to the broad category of heterocyclic aromatic compounds, specifically classified within the pyrimidine and pyrimidine derivatives family [46] [13]. This classification places the compound within the larger group of organoheterocyclic compounds, which are characterized by cyclic structures containing atoms other than carbon within the ring system [21] [22].
From a structural perspective, the compound is classified as a diazine derivative, representing one of three possible isomeric forms of six-membered rings containing two nitrogen atoms [21] [25]. The specific 1,3-diazine arrangement distinguishes pyrimidines from pyrazines (1,4-diazine) and pyridazines (1,2-diazine) [12] [21]. This structural classification has significant implications for the compound's chemical behavior and biological activity patterns.
The presence of multiple nitrogen-containing functional groups classifies this compound as a polyamino-substituted heterocycle [23] [21]. The combination of ring nitrogen atoms, amino substituents, and the nitrile group results in a nitrogen-rich molecular structure with extensive potential for hydrogen bonding and coordination chemistry applications.
The electronic structure of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile reflects the aromatic character of the pyrimidine ring system combined with the electronic effects of the various substituents [32] [33]. The aromatic π system encompasses six electrons distributed across the six-membered ring, with contributions from four carbon atoms and two nitrogen atoms [33] [12]. Each nitrogen atom in the ring contributes one electron to the π system while retaining a lone pair in an sp² orbital.
The amino substituents at positions 2 and 4 participate in resonance interactions with the aromatic ring system, contributing electron density through their lone pairs [15] [33]. This electron donation partially counteracts the electron-withdrawing effects of the chlorine atom and carbonitrile group, creating a complex electronic environment within the molecule.
The carbonitrile group represents a particularly significant electronic feature, with the carbon-nitrogen triple bond creating a region of high electron density at the nitrogen atom while simultaneously withdrawing electron density from the ring system [16]. This dual character contributes to the compound's unique reactivity profile and spectroscopic properties.
The planar aromatic structure of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile precludes the existence of conventional stereoisomers based on tetrahedral carbon centers [10] [30]. The compound exhibits zero rotatable bonds, indicating a rigid molecular framework with limited conformational flexibility [10]. This structural rigidity arises from the aromatic character of the pyrimidine ring and the fixed geometry imposed by the various substituents.
The absence of defined atom stereocenters and bond stereocenters confirms the compound's achiral nature [10]. This stereochemical simplicity facilitates consistent analytical characterization and eliminates complications associated with stereoisomeric mixtures in synthetic preparations and analytical applications.
2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic organic compound belonging to the pyrimidine family of nitrogen-containing aromatic compounds. The compound represents a highly functionalized pyrimidine derivative characterized by the presence of multiple reactive functional groups strategically positioned on the pyrimidine ring system [1] [2] [3].
The official International Union of Pure and Applied Chemistry systematic name for this compound is 2,4-diamino-6-chloropyrimidine-5-carbonitrile [1] [2] [3] [4] [5]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyrimidine ring serves as the parent structure and substituents are numbered according to the standard pyrimidine numbering system [1] [2].
According to the Chemical Abstracts Service indexing system, the compound is systematically named as 5-Pyrimidinecarbonitrile, 2,4-diamino-6-chloro- [2] . This nomenclature system places the carbonitrile functional group as the primary substituent, with the pyrimidine ring serving as the base structure. The Chemical Abstracts Service number assigned to this compound is 900456-21-5 [1] [2] [3] [7] [4].
Several alternative systematic names have been documented in the chemical literature for this compound:
These variations in nomenclature reflect different approaches to naming the compound while maintaining the same chemical identity and structural representation [2] .
The molecular formula of 2,4-diamino-6-chloropyrimidine-5-carbonitrile is C₅H₄ClN₅ [1] [9] [2] [3] [7] [4]. The compound has a molecular weight of 169.57 grams per mole [1] [9] [2] [3] [7] [4]. This relatively low molecular weight reflects the compact structure of the pyrimidine ring system with its attached functional groups.
The compound can be represented using several standardized structural notation systems:
Canonical Simplified Molecular Input Line Entry System: The canonical Simplified Molecular Input Line Entry System representation is N#CC1=C(Cl)N=C(N)N=C1N [1] [9] [2] [3] [7] [4]. This notation provides a linear representation of the molecular structure, indicating the connectivity of atoms and functional groups.
International Chemical Identifier: The International Chemical Identifier code is InChI=1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11) [3] [4] [5]. This identifier provides a unique, standardized representation of the compound's structure.
International Chemical Identifier Key: The International Chemical Identifier Key is GHPANXXDQMHDBH-UHFFFAOYSA-N [3] [4] [5]. This condensed hash-based identifier serves as a unique database key for the compound.
The compound is registered in multiple chemical databases with specific identification numbers:
2,4-Diamino-6-chloropyrimidine-5-carbonitrile exists as a solid crystalline material at room temperature [3] [7] [4] [12]. The compound typically appears as a white to beige crystalline powder or light yellow solid [3] [7] [4] [12]. The crystalline nature of the compound is attributed to the presence of multiple hydrogen bonding sites provided by the amino groups, which facilitate intermolecular interactions and crystal packing .
While specific thermal property data for 2,4-diamino-6-chloropyrimidine-5-carbonitrile is limited in the available literature, related pyrimidine derivatives with similar substitution patterns typically exhibit melting points in the range of 200-250°C [14]. The thermal stability of the compound is influenced by the presence of the electron-withdrawing chlorine atom and the carbonitrile group, which can affect the overall molecular stability [14].
The compound exhibits limited solubility in water but demonstrates good solubility in organic solvents [12]. This solubility profile is consistent with the presence of polar amino groups balanced by the hydrophobic aromatic ring system and the electron-withdrawing substituents [12]. The compound is reported to be slightly soluble in water and soluble in polar organic solvents such as dimethyl sulfoxide and dimethylformamide [12].
The compound is based on the pyrimidine ring system, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 [1] [2] . The pyrimidine ring provides the fundamental structural framework upon which the various functional groups are positioned [1] [2] .
The molecular structure features four distinct functional groups strategically positioned on the pyrimidine ring:
This specific substitution pattern creates a highly functionalized pyrimidine derivative with multiple reactive sites available for chemical transformations [1] [2] [3].
The presence of both electron-donating amino groups and electron-withdrawing chlorine and carbonitrile substituents creates a complex electronic environment within the molecule . The amino groups provide electron density to the aromatic ring system, while the chlorine atom and carbonitrile group withdraw electron density, resulting in a balanced electronic structure that influences the compound's reactivity and stability .
2,4-Diamino-6-chloropyrimidine-5-carbonitrile belongs to several important chemical classifications:
While not primarily classified as a pharmaceutical compound, 2,4-diamino-6-chloropyrimidine-5-carbonitrile serves as an important synthetic intermediate in the preparation of various bioactive molecules . The compound's structural features make it a valuable building block for medicinal chemistry applications, particularly in the synthesis of kinase inhibitors and other therapeutic agents .
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,4-diamino-6-chloropyrimidine-5-carbonitrile | [1] [2] [3] |
| Chemical Abstracts Service Number | 900456-21-5 | [1] [2] [3] |
| Molecular Formula | C₅H₄ClN₅ | [1] [9] [2] |
| Molecular Weight | 169.57 g/mol | [1] [9] [2] |
| Molecular Design Limited Number | MFCD07761792 | [1] [9] [2] |
| Canonical SMILES | N#CC1=C(Cl)N=C(N)N=C1N | [1] [9] [2] |
| InChI Key | GHPANXXDQMHDBH-UHFFFAOYSA-N | [3] [4] [5] |
| Physical State | Solid crystalline material | [3] [7] [4] |
| Appearance | White to beige crystalline powder | [3] [7] [4] |
| Purity | 95-98% | [3] [7] [4] |
| Storage Temperature | Ambient to -20°C | [3] [7] [4] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [12] |
| Hazard Classification | Warning - Category 2 skin/eye irritant | [3] [7] [4] |